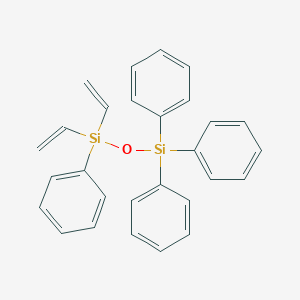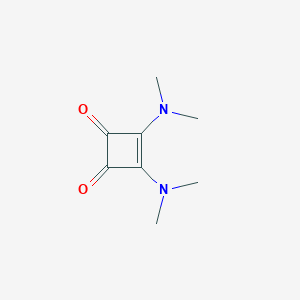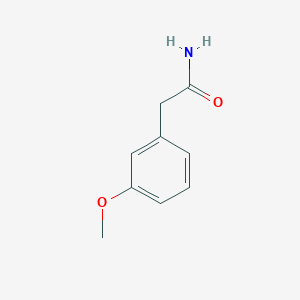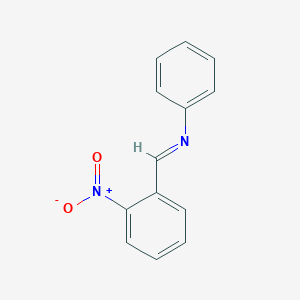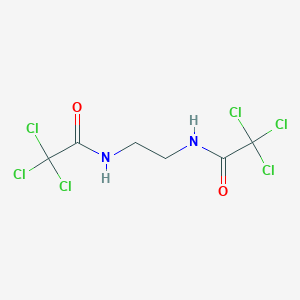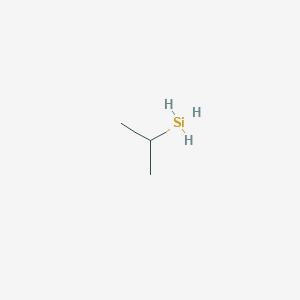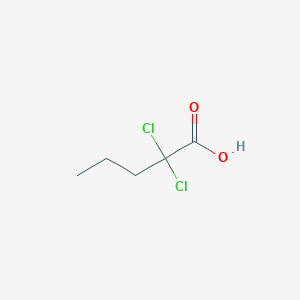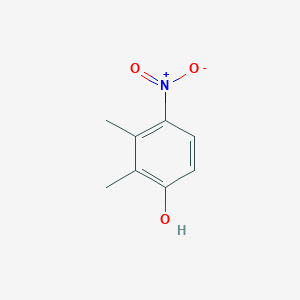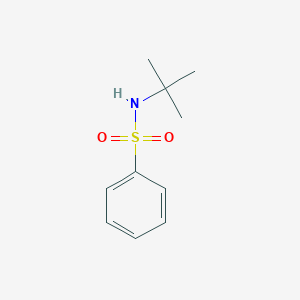
N-tert-butylbenzenesulfonamide
Overview
Description
N-tert-butylbenzenesulfonamide, also known as N-t-butylbenzenesulfonamide or N-t-BSA, is an organic compound that is widely used in pharmaceutical and industrial applications. It is a white, crystalline solid with a melting point of 187 °C and a boiling point of 454 °C. N-t-BSA is an important intermediate in the synthesis of a variety of drugs, such as ibuprofen, naproxen, and other nonsteroidal anti-inflammatory drugs (NSAIDs). It is also used as a surfactant in detergents and as a corrosion inhibitor in the oil and gas industry.
Scientific Research Applications
Catalyst in Oxidation Reactions
N-tert-butylbenzenesulfonamide derivatives, such as 4-tert-butylbenzenesulfonamide, have been used as substituents in iron phthalocyanine compounds. These compounds are crucial in designing potential oxidation catalysts due to their remarkable stability under oxidative conditions. For instance, in the oxidation of cyclohexene using H2O2 as the oxidant, the main product is allylic ketone, 2-cyclohexen-1-one. Similarly, styrene oxidation primarily leads to the formation of benzaldehyde (Umit Işci et al., 2014).
Synthesis of Disubstituted and Spiro Five-Membered Benzosultams
This compound is involved in the synthesis of carbinol sulfonamides, which undergo cyclization to form disubstituted and spiro five-membered benzosultams. This process is mediated by TMSCl–NaI–MeCN reagent, resulting in high yields of these compounds (Zhaopeng Liu et al., 2002).
Catalytic Oxidation of Alcohols
N-tert-butylbenzenesulfenamide-catalyzed oxidation of alcohols to the corresponding aldehydes and ketones is another application. This process efficiently uses N-chlorosuccinimide (NCS) at controlled temperatures ranging from 0°C to room temperature, without damaging functional groups in alcohols. The method is particularly effective for alcohols that form labile aldehydes due to its mild reaction conditions (J. Matsuo et al., 2003).
Quantum-Chemical Calculations and Antioxidant Activity
In theoretical studies, this compound derivatives, like N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, have been used to define their optimized state, predict free energy, and distinguish molecular orbitals participating in spectrum formation. These compounds exhibit potential antioxidant activity (Sun Peiming et al., 2022).
Synthesis of Chiral Fluorinating Agents
This compound is also used in the synthesis of novel chiral fluorinating agents. This involves treatment with BuLi, followed by a sequence of reactions leading to the formation of N-sulfonylimine and subsequent fluorination to produce chiral N-F agents (Huiliang Sun et al., 2008).
Mechanism of Action
Target of Action
It is suggested that it may act as an enzyme inhibitor
Mode of Action
N-tert-butylbenzenesulfonamide is believed to interact with its targets by binding to the active site of the enzyme, consequently obstructing substrate binding .
Biochemical Pathways
As a potential enzyme inhibitor , it could impact various biochemical pathways depending on the specific enzymes it targets
Result of Action
As a potential enzyme inhibitor , it could potentially alter the function of targeted enzymes, leading to changes in cellular processes. More research is needed to fully understand these effects.
Action Environment
Like many organic compounds, it may be sensitive to conditions such as light, temperature, and the presence of strong oxidizing agents .
Safety and Hazards
properties
IUPAC Name |
N-tert-butylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)11-14(12,13)9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUBXANSXRGVKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310693 | |
| Record name | N-tert-butylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2512-24-5 | |
| Record name | N-(1,1-Dimethylethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2512-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 230371 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002512245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2512-24-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-tert-butylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of the N-tert-butylbenzenesulfonamide molecule?
A1: X-ray diffraction analysis of a derivative, 2-(1-acetoxy-2-fluoropropyl)-N-tert-butylbenzenesulfonamide, reveals key structural features of the this compound moiety. [] The molecule adopts a conformation stabilized by specific torsion angles: C(7)-O(1)-C(10)-O(2) at 2.5° and C(1)-S-N-H(N) at -62.6°. Additionally, an intramolecular hydrogen bond exists between the nitrogen atom and O(2) with a distance of 2.979 Å. [] These structural characteristics can influence the molecule's reactivity and interactions with other molecules.
Q2: How is this compound utilized in the synthesis of fluorinated organic compounds?
A2: this compound serves as a valuable reagent in the synthesis of alkenyl fluorides. [] Specifically, it acts as a fluorine source when reacted with alkenyllithium reagents, leading to the formation of the desired fluorinated products. Importantly, this reaction proceeds with acceptable yields and minimal alkene formation, a common side reaction. [] The mild fluorinating ability of this compound, in contrast to harsher reagents like F2, XeF2, or FClO3, makes it particularly suitable for this transformation. []
Q3: Can this compound be used as a starting material for the synthesis of more complex structures?
A3: Yes, this compound is a versatile building block in organic synthesis. One example is its use in preparing disubstituted and spiro five-membered benzosultams. [] The process involves ortho-lithiation of this compound followed by reaction with ketones to yield carbinol sulfonamides. [] These intermediates then undergo cyclization in the presence of TMSCl–NaI–MeCN, affording the desired benzosultams in high yields. []
Q4: Are there alternative synthetic routes to benzo[d]isothiazole 1,1-diones starting from this compound?
A4: Research highlights a novel approach to synthesize benzo[d]isothiazole 1,1-diones bearing a secondary alkyl substituent at the 3-position, starting from this compound. [] This method involves treating this compound with excess butyllithium, followed by a reaction with methyl 2-arylpropanoate. [] This sequence leads to ortho-functionalized benzenesulfonamides, which are then cyclized using TMSCl–NaI–MeCN under reflux conditions to afford the target benzo[d]isothiazole 1,1-diones. [] This approach offers a new pathway for accessing these valuable heterocyclic compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

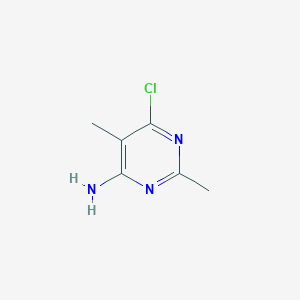
![2-Trichlorosilylbicyclo[2.2.1]heptane](/img/structure/B102793.png)
